molecular formula C19H23NO4S3 B6136502 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B6136502
M. Wt: 425.6 g/mol
InChI Key: LZFMFPDAJRXFEJ-UHFFFAOYSA-M
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Description

3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with the molecular formula C35H40N2O5S5 and a molecular weight of 729.039 . This compound is part of a class of benzothiazolium salts, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves multi-step organic reactionsThe final step involves the formation of the benzothiazolium salt by reacting the intermediate with 4-methylbenzenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-methoxy-2-methylbenzothiazolium salts: These compounds share a similar core structure but lack the methylsulfanyl group.

    Benzothiazolium salts with different substituents: Variations in the substituents on the benzothiazole ring can lead to differences in chemical and biological properties.

Uniqueness

3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to the presence of the methylsulfanyl group, which can significantly influence its reactivity and biological activity. This compound’s specific combination of substituents makes it a valuable molecule for various applications in research and industry .

Properties

IUPAC Name

3-ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NOS2.C7H8O3S/c1-5-13-8(2)16-11-7-12(15-4)10(14-3)6-9(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,5H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFMFPDAJRXFEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC(=C(C=C21)OC)SC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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